molecular formula C25H18N2 B1317005 9,9'-Spirobi[fluorene]-2,2'-diamine CAS No. 67665-45-6

9,9'-Spirobi[fluorene]-2,2'-diamine

Cat. No.: B1317005
CAS No.: 67665-45-6
M. Wt: 346.4 g/mol
InChI Key: GXXFPQGHCPOFSD-UHFFFAOYSA-N
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Description

9,9’-Spirobi[fluorene]-2,2’-diamine is a compound that features a spirobifluorene core with two amino groups attached at the 2,2’ positions. This compound is known for its unique structural properties, which include a rigid spiro structure that provides high thermal and chemical stability. It has garnered significant interest in the field of organic electronics due to its excellent optoelectronic properties.

Mechanism of Action

Target of Action

The primary target of 9,9’-Spirobi[fluorene]-2,2’-diamine, also known as 9,9’-Spirobi[9H-fluorene]-2,2’-diamine, is in the field of organic electronics . It is used in the synthesis of spirobifluorene-based conjugated microporous polymers .

Mode of Action

The compound features a sp3-hybridized carbon with two perpendicularly aligned π systems . This unique structure allows the two fluorene units to be maintained in orthogonal planes , which effectively suppresses excimer formation frequently observed in the solid state of many fluorescent dyes .

Biochemical Pathways

The compound is involved in the synthesis of spirobifluorene-based conjugated microporous polymers . These polymers can be obtained directly from unsubstituted spirobifluorene using an inexpensive FeCl3 mediator via either oxidative polymerization, Friedel-Crafts polymerization, or competitive oxidative/Friedel-Crafts polymerization .

Pharmacokinetics

It is soluble in common organic solvents , which could potentially impact its bioavailability in certain applications.

Result of Action

The compound is known for its high quantum efficiencies and nondispersive ambipolar carrier transporting properties . It is used as a hole transporting material in the fabrication of perovskite solar cells . The resulting conjugated microporous polymers show large surface areas and high micropore volumes .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, its high glass-transition temperature and excellent thermal stability make it suitable for use in environments with varying temperatures . Furthermore, its solubility in common organic solvents allows for easy processing in various industrial applications .

Biochemical Analysis

Biochemical Properties

9,9’-Spirobi[fluorene]-2,2’-diamine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s rigid structure and high thermal stability make it an excellent candidate for studying enzyme interactions. It has been observed to interact with enzymes involved in oxidative polymerization and Friedel-Crafts polymerization, which are essential for synthesizing conjugated microporous polymers . These interactions are primarily non-covalent, involving π-π stacking and hydrogen bonding, which stabilize the enzyme-substrate complex and facilitate the reaction.

Cellular Effects

The effects of 9,9’-Spirobi[fluorene]-2,2’-diamine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, it has been found to alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, 9,9’-Spirobi[fluorene]-2,2’-diamine exerts its effects through specific binding interactions with biomolecules. The compound’s spiro structure allows it to fit into the active sites of enzymes, where it can act as an inhibitor or activator. For instance, it has been shown to inhibit certain oxidative enzymes by binding to their active sites and preventing substrate access . This inhibition can lead to changes in gene expression and cellular function, highlighting the compound’s potential as a biochemical tool.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 9,9’-Spirobi[fluorene]-2,2’-diamine change over time due to its stability and degradation properties. The compound is known for its high thermal and chemical stability, which allows it to maintain its activity over extended periods . Prolonged exposure to light and oxygen can lead to its gradual degradation, affecting its efficacy in biochemical assays. Long-term studies have shown that the compound can have sustained effects on cellular function, with changes in gene expression and metabolic activity observed over weeks to months.

Dosage Effects in Animal Models

The effects of 9,9’-Spirobi[fluorene]-2,2’-diamine vary with different dosages in animal models. At low doses, the compound has been found to enhance cellular function and promote healthy metabolic activity . At high doses, it can exhibit toxic effects, including oxidative stress and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions.

Metabolic Pathways

9,9’-Spirobi[fluorene]-2,2’-diamine is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound is metabolized through oxidative pathways, where it undergoes hydroxylation and subsequent conjugation with glucuronic acid . These metabolic transformations are facilitated by enzymes such as cytochrome P450 oxidases, which play a crucial role in the compound’s biotransformation and elimination from the body.

Transport and Distribution

Within cells and tissues, 9,9’-Spirobi[fluorene]-2,2’-diamine is transported and distributed through specific transporters and binding proteins. The compound’s hydrophobic nature allows it to diffuse across cell membranes, where it can interact with intracellular proteins and organelles . Binding proteins, such as albumin, facilitate its transport in the bloodstream, ensuring its distribution to various tissues and organs.

Subcellular Localization

The subcellular localization of 9,9’-Spirobi[fluorene]-2,2’-diamine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling proteins . Additionally, it can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals. These localizations are essential for the compound’s role in modulating cellular processes and biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9’-Spirobi[fluorene]-2,2’-diamine typically involves the nitration of 9,9’-spirobifluorene followed by reduction. The nitration process introduces nitro groups at the 2,2’ positions, which are subsequently reduced to amino groups. The reaction conditions for nitration usually involve the use of nitric acid, while reduction can be achieved using reagents such as tin(II) chloride or hydrogen gas in the presence of a catalyst .

Industrial Production Methods

Industrial production methods for 9,9’-Spirobi[fluorene]-2,2’-diamine are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

9,9’-Spirobi[fluorene]-2,2’-diamine can undergo various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups or other higher oxidation states.

    Reduction: The nitro groups can be reduced back to amino groups.

    Substitution: The amino groups can participate in substitution reactions, such as nucleophilic substitution, where they can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or nitric acid can be used.

    Reduction: Common reducing agents include tin(II) chloride, hydrogen gas with a palladium catalyst, or lithium aluminum hydride.

    Substitution: Conditions for substitution reactions can vary widely depending on the desired product, but typically involve the use of strong nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield nitro derivatives, while substitution reactions can produce a variety of functionalized spirobifluorene derivatives.

Scientific Research Applications

9,9’-Spirobi[fluorene]-2,2’-diamine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

    9,9’-Spirobifluorene: Lacks the amino groups but shares the spirobifluorene core structure.

    2,2’,7,7’-Tetrabromo-9,9’-spirobifluorene: Contains bromine atoms instead of amino groups.

    9,9’-Spirobi[fluorene]-2,2’-diol: Features hydroxyl groups instead of amino groups.

Uniqueness

9,9’-Spirobi[fluorene]-2,2’-diamine is unique due to the presence of amino groups, which enhance its reactivity and allow for further functionalization. This makes it particularly valuable in the synthesis of advanced materials and in applications requiring specific electronic properties .

Properties

IUPAC Name

9,9'-spirobi[fluorene]-2,2'-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2/c26-15-9-11-19-17-5-1-3-7-21(17)25(23(19)13-15)22-8-4-2-6-18(22)20-12-10-16(27)14-24(20)25/h1-14H,26-27H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXFPQGHCPOFSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=C4C=C(C=C6)N)C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90572564
Record name 9,9'-Spirobi[fluorene]-2,2'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67665-45-6
Record name 9,9'-Spirobi[fluorene]-2,2'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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